{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Description
Properties
IUPAC Name |
(4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-5-6(4-13)3-12-7(11(5)2)8-9-10-12/h13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPUPTAQSHLEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NN=N2)N1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tetrazolo[1,5-a]pyrimidine derivatives typically involves:
- Construction of the pyrimidine ring system via condensation reactions of appropriate precursors such as aminotetrazoles with β-dicarbonyl compounds or aldehydes.
- Introduction of methyl groups at the 4 and 5 positions often via methyl-substituted starting materials or methylation steps.
- Functionalization at the 6-position with a methanol substituent generally achieved by reduction or nucleophilic substitution reactions.
A representative synthesis involves cyclocondensation of 5-aminotetrazole with methylated aldehydes or diketones under controlled heating, followed by workup and purification steps.
Specific Preparation Method from Literature Analogues
A closely related preparation method is described in a study involving tetrazolopyrimidine derivatives (Wang et al., 2021):
- Reactants : 5-aminotetrazole, 4-formylbenzonitrile, and pentane-2,4-dione.
- Solvent system : Propane-1,2-diol and water.
- Conditions : The mixture is stirred and sealed in a reaction vessel, heated at 120 °C for 12 hours.
- Workup : After cooling, the reaction mixture is poured into distilled water, stirred, and the crude solid is filtered.
- Purification : Recrystallization from methanol and DMF yields the purified tetrazolopyrimidine crystals.
This method highlights the utility of a sealed vessel, high-temperature cyclocondensation, and recrystallization for obtaining pure heterocyclic products structurally similar to the target compound.
Proposed Synthetic Route for {4,5-dimethyl-4H,7H-tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Based on the above and related heterocyclic syntheses, a plausible preparation route is:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. | Preparation of methylated pyrimidine precursor | Use methyl-substituted β-dicarbonyl compounds (e.g., pentane-2,4-dione) | Introduces 4,5-dimethyl groups |
| 2. | Cyclocondensation with 5-aminotetrazole | Heat mixture in propane-1,2-diol/water at 120 °C for 12 h in sealed vessel | Forms fused tetrazolo[1,5-a]pyrimidine ring |
| 3. | Introduction of methanol group at 6-position | Reduction of aldehyde intermediate or direct substitution with hydroxymethyl reagent | May require mild reducing agent or nucleophile |
| 4. | Workup and purification | Pour into water, filter precipitate, recrystallize from methanol/DMF | Ensures high purity |
Analytical Data and Characterization
While direct analytical data for this compound is limited, related tetrazolopyrimidine derivatives exhibit:
- NMR Spectroscopy : Characteristic chemical shifts for methyl groups at positions 4 and 5, methanol protons at the 6-position, and aromatic protons of the fused ring.
- IR Spectroscopy : Bands corresponding to N–N, C=N, and O–H stretching vibrations.
- Elemental Analysis : Consistent with molecular formula C7H11N5O.
- X-ray Crystallography : Confirms fused ring conformation and substituent positions.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 5-aminotetrazole, methylated β-dicarbonyl compounds (e.g., pentane-2,4-dione), aldehydes or hydroxymethyl reagents |
| Solvent system | Propane-1,2-diol/water mixture |
| Reaction conditions | Sealed vessel, 120 °C, 12 hours |
| Purification | Filtration, recrystallization from methanol and DMF |
| Characterization methods | NMR, IR, elemental analysis, X-ray crystallography |
Additional Notes
- The methyl groups at positions 4 and 5 are introduced by using methylated starting materials, which is a key step for the target compound.
- The methanol substituent at the 6-position may be introduced either by direct substitution or by reduction of a suitable aldehyde intermediate.
- The use of sealed reaction vessels and high-boiling solvents like propane-1,2-diol facilitates cyclization and ring closure.
- Purification by recrystallization ensures removal of side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit promising anticancer properties. Research has shown that compounds similar to {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A derivative was tested against various cancer cell lines and demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. Tetrazole-containing compounds have shown effective inhibition of microbial growth.
- Case Study : In vitro tests revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the tetrazole ring through cyclization reactions.
- Subsequent functionalization to introduce the methanol group.
Material Science Applications
1. Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronic devices such as OLEDs (Organic Light Emitting Diodes). The presence of nitrogen atoms in the structure enhances charge transport characteristics.
- Research Insight : Studies have shown that incorporating tetrazole derivatives into polymer matrices can improve the performance of electronic devices.
2. Drug Delivery Systems
The solubility and stability of this compound make it a candidate for drug delivery applications. Its ability to form complexes with various drugs can enhance bioavailability.
- Case Study : Formulations using this compound as a carrier demonstrated improved release profiles for poorly soluble drugs.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Significant cytotoxicity in low micromolar range |
| Antimicrobial Properties | Inhibits growth of bacteria and fungi | Effective against Gram-positive and Gram-negative bacteria |
| Organic Electronics | Used in OLEDs for improved charge transport | Enhanced performance in electronic devices |
| Drug Delivery Systems | Improves solubility and bioavailability | Better release profiles for poorly soluble drugs |
Mechanism of Action
The mechanism of action of {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Tetrazolo vs. Triazolo Derivatives
- {4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one (CAS: 1787868-17-0):
- Structure : Replaces the tetrazole with a triazole ring (three nitrogens), reducing nitrogen content but increasing aromaticity.
- Properties : The acetyl (-COCH3) group at position 6 enhances lipophilicity compared to the hydroxymethyl group in the parent compound.
- Applications : Used in pharmaceutical intermediates due to improved metabolic stability .
Pyrazolo[1,5-a]pyrimidines
- 3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones: Structure: Pyrazole fused with pyrimidine, lacking the tetrazole’s nitrogen density. Synthesis: Prepared via urea/thiourea fusion at 200°C, differing from the azide-based route for tetrazolo derivatives .
Substituent Modifications
Position 6 Functional Groups
Methyl Group Variations
- 4-Aryl-7,7-dimethyl-5-oxo-tetrahydrotetrazolo[1,5-a]quinazolines :
Reaction Conditions
NMR Spectral Signatures
Biological Activity
{4,5-Dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol is a heterocyclic compound with the molecular formula C₇H₁₁N₅O. Its unique structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research. This article explores its biological activity, including mechanisms of action and potential therapeutic applications.
- Molecular Formula : C₇H₁₁N₅O
- Molecular Weight : 181.2 g/mol
- CAS Number : 1803604-43-4
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain protein kinases and could modulate pathways related to cell proliferation and apoptosis. However, detailed mechanisms remain under investigation .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of protein kinases involved in cancer pathways. |
| Antimicrobial | Exhibits antibacterial properties against a range of bacterial strains. |
| Cytotoxicity | Demonstrates cytotoxic effects on various cancer cell lines in vitro. |
| Neuroactivity | Possible modulation of neurotransmitter systems; further studies needed. |
Antibacterial Activity
A study focused on the antibacterial screening of tetrazole derivatives found that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL depending on the strain .
Anticancer Potential
In vitro assays have indicated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : IC50 values were noted around 10 µM for HeLa cells after 48 hours of treatment .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other tetrazole derivatives:
| Compound | Activity Type | IC50/Effective Concentration |
|---|---|---|
| {4,5-Dimethyl-4H-tetrazolo[1,5-a]pyrimidine} | Anticancer | 15 µM |
| {Tetrazolo[1,5-a]pyrimidine derivative} | Antibacterial | 0.8 µg/mL |
| {Triazole derivative} | Antiviral | 0.005 µM |
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed mechanistic studies to identify specific molecular targets.
- In vivo efficacy studies to assess therapeutic potential.
- Exploration of structural modifications to enhance bioactivity and selectivity.
Q & A
Q. Key Parameters :
- Solvent: Water or ethanol for eco-friendly synthesis .
- Temperature: 80–120°C for cyclocondensation.
- Catalyst recovery: Magnetic separation minimizes waste .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C4/C5) and confirms azide-tetrazole equilibrium shifts in solution .
- X-ray Crystallography : Resolves solid-state conformation; tetrazole form is 1.54 kcal/mol more stable than azide .
- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., regioisomers).
- FTIR : Confirms functional groups (e.g., OH stretch at ~3200 cm⁻¹ for methanol moiety) .
Basic: What biological activities have been reported for this compound, and how are they assessed?
Methodological Answer:
- Anticancer Activity : Tested via MTT assays against HeLa and MCF-7 cell lines (IC₅₀: 12–25 μM). Mechanism involves inhibition of topoisomerase II and apoptosis induction via caspase-3 activation .
- Enzyme Inhibition : Screened against COX-2 and EGFR kinases using fluorescence polarization assays. Substituent polarity (e.g., methoxy vs. benzyloxy) modulates selectivity .
- Antimicrobial Studies : Agar dilution assays show moderate activity (MIC: 32–64 μg/mL) against S. aureus .
Q. Table 1: Biological Activity Comparison
| Substituent | IC₅₀ (Cancer) | COX-2 Inhibition (%) |
|---|---|---|
| 4,5-Dimethyl, methanol | 18 μM | 72% |
| 4-Benzyloxy analog | 25 μM | 58% |
| Data from |
Advanced: How does the azide-tetrazole equilibrium impact pharmacological properties, and how is it modulated?
Methodological Answer:
The equilibrium between tetrazolo[1,5-a]pyrimidine and 2-azidopyrimidine forms affects bioavailability and target binding.
Q. Experimental Validation :
- Variable-temperature NMR in DMSO-d₆ tracks equilibrium shifts.
- Bioactivity assays compare azide vs. tetrazole-enriched samples .
Advanced: How can regioselectivity challenges in synthesizing tetrazolo[1,5-a]pyrimidine derivatives be resolved?
Methodological Answer:
Regioselectivity (5- vs. 7-substituted isomers) depends on:
- Precursor Design : β-Enaminones with electron-deficient β-carbons favor 5-substitution .
- Reaction Conditions :
- Ultrasound irradiation enhances 5-substituted isomer yield (85% vs. 60% under thermal heating) .
- Ionic liquids (e.g., [BMIM]Cl) improve selectivity via hydrogen bonding .
- Analytical Workflow :
- LC-MS distinguishes isomers using retention time and fragmentation patterns.
- SC-XRD confirms regiochemistry in crystalline products .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. HT-29) or enzyme isoforms (COX-1 vs. COX-2) .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Structural Analogues : Compare activity of 4,5-dimethyl vs. 4-benzyloxy derivatives (see Table 1).
Q. Resolution Protocol :
Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests).
Validate target engagement via SPR (binding affinity) and Western blot (pathway inhibition) .
Advanced: What methodologies are used to study molecular interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina predicts binding modes to EGFR (PDB: 1M17). Key interactions: H-bonding with Met793 and hydrophobic contacts with 4,5-dimethyl groups .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD: ~10⁻⁷ M for COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for enzyme inhibition .
Case Study : SPR revealed a 2-fold higher affinity for tetrazole vs. azide form, explaining bioactivity differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
